molecular formula C12H9FN2O3 B3245615 3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine CAS No. 170282-74-3

3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

Cat. No.: B3245615
CAS No.: 170282-74-3
M. Wt: 248.21 g/mol
InChI Key: AFMZEAQHOJNKTJ-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Chemical Scaffolds in Organic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitous in organic chemistry. As a six-membered aromatic ring containing one nitrogen atom, it serves as a cornerstone in the synthesis of a vast array of compounds with diverse applications. Pyridine and its derivatives are integral to many natural products, including alkaloids, vitamins, and coenzymes. In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its presence in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its polar nature contribute to the solubility and bioavailability of drug molecules. The versatility of the pyridine ring allows for functionalization at multiple positions, enabling chemists to modulate the steric and electronic properties of the resulting molecules to achieve desired biological activities.

Role of Fluorine and Nitro Groups in Modulating Chemical Behavior and Reactivity

The introduction of fluorine atoms and nitro groups into organic molecules is a common strategy to alter their chemical and biological properties.

Nitro Group: The nitro group is a strong electron-withdrawing group, a property that significantly influences the electronic nature of the aromatic ring to which it is attached. This electronic perturbation can activate the ring for nucleophilic aromatic substitution, a key reaction in the synthesis of many complex molecules. In medicinal chemistry, the nitro group can be a pharmacophore, contributing to the biological activity of a compound. It is also a versatile functional group that can be reduced to an amino group, providing a synthetic handle for further molecular elaboration.

The combined presence of both fluorine and a nitro group on a phenoxy-methylpyridine scaffold, as in the case of 3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine, is expected to create a molecule with unique reactivity and potential for biological applications, driven by the synergistic effects of these functional groups.

Overview of Academic Research Trajectories for this compound and Related Analogues

While specific academic research focusing exclusively on this compound is not widely available in public literature, the research trajectories of its related analogues provide a clear indication of the scientific interest in this class of compounds. The investigation of substituted phenoxy-methylpyridines is an active area of research, particularly in the field of medicinal chemistry.

Research on Fluorophenoxy Pyridine Analogues: Derivatives of fluorophenoxy pyridine have been a subject of interest in the development of novel therapeutic agents. For instance, research into 4-(2-fluorophenoxy)pyridine derivatives has identified them as potential FLT3-ITD inhibitors, which are targets in the treatment of acute myeloid leukemia. researchgate.net Similarly, 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives have been synthesized and evaluated as potential c-Met inhibitors, a target in cancer therapy. nih.gov These studies highlight a clear research trajectory for fluorophenoxy pyridine analogues as kinase inhibitors for oncological applications.

Research on Nitrophenoxy Pyridine Analogues: The nitrophenoxy pyridine scaffold has also been explored for its biological potential. For example, derivatives of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine have been synthesized and investigated for their antimicrobial properties. researchgate.net This line of research suggests an academic interest in nitrophenoxy-containing pyridine systems for the development of new anti-infective agents. The synthesis of compounds like 3-[(4-Nitrophenoxy)methyl]pyridine is also documented, indicating its utility as a building block in chemical synthesis.

The combination of the structural features of these analogues in the form of this compound suggests that this compound could be a valuable intermediate or a potential candidate in drug discovery programs targeting areas such as oncology and infectious diseases. The presence of the reactive nitro and fluoro-substituted phenyl ring makes it a versatile platform for further chemical modifications and the exploration of structure-activity relationships.

Compound ClassResearch FocusPotential Applications
Fluorophenoxy PyridinesKinase InhibitionCancer Therapy (e.g., Acute Myeloid Leukemia)
Nitrophenoxy PyridinesAntimicrobial ActivityDevelopment of new anti-infective agents
Substituted Phenoxy-MethylpyridinesChemical SynthesisBuilding blocks for more complex molecules

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-fluoro-4-nitrophenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-11-6-10(3-4-12(11)15(16)17)18-8-9-2-1-5-14-7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMZEAQHOJNKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 3 3 Fluoro 4 Nitrophenoxy Methyl Pyridine

Retrosynthetic Analysis of the 3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the most logical disconnection is at the ether linkage. This bond can be formed through a nucleophilic substitution reaction, suggesting two primary precursor fragments: a pyridine-containing electrophile and a phenoxide nucleophile, or vice versa.

A primary retrosynthetic disconnection breaks the ether bond, leading to two key synthons: a pyridyl-methyl cation equivalent and a 3-fluoro-4-nitrophenoxide anion. These synthons correspond to readily accessible starting materials. The pyridyl-methyl component can be derived from 3-pyridinemethanol (B1662793) or a derivative with a suitable leaving group, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. The phenoxide is generated in situ from 3-fluoro-4-nitrophenol (B151681). This approach forms the basis of the most common synthetic strategies.

An alternative disconnection could involve the C-N bond of the nitro group or the C-F bond, but these are generally less synthetically viable for the primary construction of the scaffold. The ether linkage remains the most strategic point for disconnection due to the reliability and efficiency of etherification reactions.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors. This section outlines the synthesis of the functionalized pyridine (B92270) and nitrophenol moieties.

The pyridine-containing precursor is typically a 3-substituted pyridine that can either act as a nucleophile or be converted into an electrophile.

3-Pyridinemethanol: This is a common starting material and is commercially available. It can be synthesized via the reduction of nicotinic acid or its esters. nih.gov For instance, 3-cyanopyridine (B1664610) can be reduced using a palladium-carbon catalyst in a hydrogen atmosphere to yield 3-aminomethylpyridine, which is then converted to 3-pyridinemethanol. chemicalbook.com

3-(Halomethyl)pyridines: To facilitate nucleophilic substitution, the hydroxyl group of 3-pyridinemethanol must be converted into a good leaving group. Chlorination or bromination are common strategies. Treatment with thionyl chloride (SOCl₂) or a Vilsmeier-type reagent can yield 3-(chloromethyl)pyridine. researchgate.net Similarly, reaction with phosphorus tribromide (PBr₃) can provide 3-(bromomethyl)pyridine. These halogenated derivatives serve as potent electrophiles in the subsequent etherification step.

PrecursorStarting MaterialKey ReagentsTypical Reaction
3-PyridinemethanolNicotinic acid/ester or 3-CyanopyridineLiAlH₄ or Pd/C, H₂Reduction
3-(Chloromethyl)pyridine3-PyridinemethanolSOCl₂Chlorination
3-(Bromomethyl)pyridine3-PyridinemethanolPBr₃Bromination

3-Fluoro-4-nitrophenol is the key phenolic precursor. Its synthesis typically starts from readily available fluorinated aromatic compounds.

One common route involves the nitration of m-fluorophenol. google.com However, this reaction can lead to isomeric byproducts, necessitating purification steps like wet distillation to isolate the desired 3-fluoro-4-nitrophenol. google.com Another approach begins with m-fluoroaniline, which can undergo a series of reactions including condensation, nitration, hydrolysis, diazotization, and finally hydrolysis to yield 3-fluoro-4-nitrophenol. google.com This multi-step process offers an alternative pathway to the desired precursor. 3-Fluoro-4-nitrophenol is an important intermediate in the synthesis of various pharmaceuticals. google.combiosynth.comguidechem.com

PrecursorStarting MaterialKey ReactionNotes
3-Fluoro-4-nitrophenolm-FluorophenolNitrationCan produce isomeric byproducts. google.com
3-Fluoro-4-nitrophenolm-FluoroanilineMulti-step synthesisInvolves condensation, nitration, hydrolysis, diazotization, and hydrolysis. google.com

Etherification Reactions: Formation of the Phenoxy-Methyl Linkage

The crucial step in the synthesis of this compound is the formation of the ether bond. Several methods can be employed, with Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed couplings being the most prominent.

The Williamson ether synthesis is a classic and widely used method for forming ether linkages. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com This reaction typically involves an alkoxide nucleophile reacting with an alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com In the context of synthesizing the target molecule, the phenoxide of 3-fluoro-4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of a 3-(halomethyl)pyridine.

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenol (B47542) and generate the more nucleophilic phenoxide. youtube.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly used. The electron-withdrawing nitro group on the phenol enhances the acidity of the hydroxyl group, facilitating its deprotonation.

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for the formation of aryl ethers. wikipedia.orgnih.govorganic-chemistry.org Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. wikipedia.org

In this strategy, a copper catalyst facilitates the coupling of an aryl halide with an alcohol or phenol. For the synthesis of this compound, this could involve the reaction of 3-pyridinemethanol with a halogenated 3-fluoro-4-nitrophenol derivative in the presence of a copper catalyst and a base. The aryl halide in this case would need to be activated by the electron-withdrawing nitro group for the reaction to proceed efficiently. wikipedia.org While less common than the Williamson ether synthesis for this specific target, the Ullmann-type reaction remains a valuable tool in the synthesis of diaryl and alkyl aryl ethers. organic-chemistry.org

Reaction TypeKey FeaturesTypical Reactants for Target SynthesisCommon Conditions
Williamson Ether Synthesis (SₙAr)Classic Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com3-Fluoro-4-nitrophenoxide and 3-(halomethyl)pyridineBase (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF)
Ullmann-type Ether SynthesisCopper-catalyzed C-O coupling. wikipedia.orgnih.govorganic-chemistry.org3-Pyridinemethanol and a halogenated 3-fluoro-4-nitrophenol derivativeCopper catalyst, base, often high temperatures

Application of Pyridine N-Oxides in Enhancing Reactivity for Fluorination and Other Substitutions

Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines, offering altered reactivity patterns compared to the parent pyridine. The N-oxide functionality acts as an activating group, influencing the electronic properties of the pyridine ring and facilitating reactions that are otherwise challenging.

The introduction of a fluorine atom onto a pyridine ring, particularly at the meta position, can be difficult due to the electron-deficient nature of the ring. However, the use of pyridine N-oxides provides a strategic advantage. For instance, the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to yield 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yields at room temperature. rsc.orgnih.gov This transformation highlights the ability of the N-oxide to activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). Subsequently, the N-oxide can be deoxygenated to afford the desired fluorinated pyridine derivative. rsc.org

Aryne Chemistry in Phenoxy-Pyridine Derivative Synthesis

Aryne chemistry offers a powerful and versatile method for the formation of carbon-heteroatom bonds, including the carbon-oxygen bond essential for the phenoxy-pyridine core of the target molecule. This methodology involves the in-situ generation of highly reactive aryne intermediates, which can then be trapped by nucleophiles such as phenols.

The synthesis of phenoxy-pyridine derivatives has been efficiently achieved using aryne chemistry. nih.govsemanticscholar.orgrsc.org A common approach involves the generation of an aryne from a silylaryl triflate precursor in the presence of a fluoride (B91410) source like cesium fluoride. This highly reactive intermediate can then react with a substituted pyridin-2(1H)-one to yield the corresponding 2-phenoxypyridine (B1581987) derivative. nih.govsemanticscholar.org This method is characterized by its mild reaction conditions and high yields.

For the synthesis of this compound, a similar strategy could be employed. A suitably substituted aryne could be generated and reacted with 3-(hydroxymethyl)pyridine or a related derivative to form the ether linkage. The regioselectivity of the aryne trapping reaction would be a critical factor to consider in the design of such a synthetic route.

Derivatization and Functional Group Interconversions of the this compound Core

Once the core structure of this compound is assembled, further derivatization can be achieved through transformations of its existing functional groups. These modifications can be used to generate a library of related compounds for further investigation.

Transformations of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, most commonly the amino group. The reduction of the nitro group in the this compound core would yield 3-((4-amino-3-fluorophenoxy)methyl)pyridine, a valuable intermediate for further derivatization.

A wide range of reagents and catalytic systems are available for the chemoselective reduction of aromatic nitro groups. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common and efficient method. rsc.orgnih.govresearchgate.net For instance, the reduction of 3-fluoro-4-nitropyridine N-oxide to 3-fluoro-4-aminopyridine has been achieved quantitatively using catalytic hydrogenation. rsc.orgnih.gov Other reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can also be employed, offering different levels of chemoselectivity and functional group tolerance. organic-chemistry.org

The choice of reducing agent would be crucial to ensure the integrity of the other functional groups present in the molecule, such as the fluoro group and the pyridine ring.

Reactions Involving the Pyridine Ring System and Its Substituents

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attack, although its reactivity is influenced by the substituents. The electron-withdrawing nature of the phenoxymethyl (B101242) substituent at the 3-position generally deactivates the ring towards electrophilic substitution. When such reactions do occur, they are typically directed to the 5-position, and to a lesser extent, the 2- and 6-positions. quimicaorganica.orgquora.comquora.com

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.orgstackexchange.comechemi.comquora.com This allows for the introduction of a variety of nucleophiles at these positions, further diversifying the molecular structure. The specific conditions and the nature of the nucleophile would determine the outcome of such reactions.

Modification at the Methylene (B1212753) Bridge

The methylene bridge connecting the pyridine and phenoxy moieties is another site for potential modification. While the C-H bonds of the methylene group are generally considered to be relatively inert, modern synthetic methods offer opportunities for their functionalization.

Oxidative methods can be employed to convert the methylene group into a carbonyl group, yielding a ketone. mdpi.com This transformation would provide a new reactive handle for further chemical modifications. Additionally, C-H activation strategies, often employing transition metal catalysts, could potentially be used to introduce new substituents directly at the methylene bridge. nih.govresearchgate.net The feasibility and selectivity of such reactions would depend on the specific catalytic system and reaction conditions employed.

Advancements in Green Chemistry Approaches for the Synthesis of Pyridine Derivatives and Ethers

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. The synthesis of pyridine derivatives and ethers, including this compound, can benefit from these advancements.

Key green chemistry strategies applicable to this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or even solvent-free conditions. rsc.orgjmaterenvironsci.com

Catalysis: Employing catalytic methods, including the use of recyclable heterogeneous catalysts, to minimize waste and improve atom economy. ciac.jl.cnacs.orgnih.gov For diaryl ether synthesis, copper- and palladium-based nanocatalysts have shown high efficiency and can often be magnetically recovered and reused. nih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Aryne chemistry, for example, can be considered an atom-economical process.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Below is a table summarizing various green catalytic approaches for the synthesis of diaryl ethers, a key structural motif in the target compound.

CatalystReaction ConditionsSolventYield (%)ReusabilityReference
Fe₃O₄ Nanoparticles130 °C, 48 hSolvent-freeup to 94.74 runs ciac.jl.cn
[DBUH][OAc]55 °C, 0.5 hSolvent-freeModerate to highAt least 3 times rsc.org
CuI / Fe(acac)₃--Very good- organic-chemistry.org
Copper(II)Room temperature-High- organic-chemistry.org
Cu/ascorbic acid@MNPsRoom temperatureWaterGood to quantitative6 runs nih.gov
MWCNTs-Met/CuCl-DMF-7 runs nih.gov
Fe₃O₄@SiO₂@PPh₂@Pd⁰-WaterGood to excellent6 runs nih.gov

Solvent-Free and Microwave-Assisted Protocols

The advancement of green chemistry has spurred the development of synthetic protocols that minimize or eliminate the use of volatile organic solvents. rsc.orgresearchgate.net Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste generation and simplified product purification. When coupled with microwave irradiation, these methods can lead to dramatic enhancements in reaction rates and yields. mdpi.comnih.gov

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. jmpas.com This technique often results in shorter reaction times, higher product yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govnih.gov For the synthesis of this compound, the key bond formation is the ether linkage, typically formed via a nucleophilic aromatic substitution (SNAr) or a Williamson ether-type synthesis.

The reaction would likely involve reacting 3-(chloromethyl)pyridine or a related derivative with 3-fluoro-4-nitrophenol in the presence of a base. Under a solvent-free protocol, the solid reactants can be mixed and irradiated. The high polarity of the reactants and the ionic nature of the intermediates make this type of reaction particularly suitable for microwave heating. The efficiency of microwave-assisted protocols over conventional heating has been demonstrated in the synthesis of various pyridine derivatives, where reaction times have been reduced from hours to minutes and yields have significantly improved. mdpi.comnih.gov

Table 1: Comparison of Hypothetical Synthetic Protocols for this compound
ParameterConventional Heating ProtocolMicrowave-Assisted Solvent-Free Protocol
SolventDimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)None
Temperature100-120 °C140 °C (set point)
Reaction Time6-12 hours10-20 minutes
Energy InputSustained heating via oil bathTargeted, intermittent microwave irradiation
Typical YieldModerateGood to Excellent
Work-upSolvent extraction, multiple washesDirect recrystallization of the solid mixture

Catalyst Selection for Sustainable Synthesis

The selection of an appropriate catalyst is crucial for developing a sustainable synthetic route. For the formation of the diaryl ether bond in this compound, the electron-deficient nature of the 3-fluoro-4-nitrophenyl ring facilitates nucleophilic attack, potentially allowing the reaction to proceed without a catalyst under thermal or microwave conditions. researchgate.net However, to achieve high efficiency under milder conditions, a catalyst is often beneficial.

Sustainable catalysis focuses on using non-toxic, earth-abundant metals, ensuring high atom economy, and enabling catalyst recovery and reuse. Several catalytic systems are applicable to C-O cross-coupling reactions. researchgate.net

Phase-Transfer Catalysts (PTCs): In solvent-free or biphasic systems, PTCs such as quaternary ammonium (B1175870) salts can facilitate the reaction between the solid phenoxide salt and the pyridine derivative by transporting the anionic nucleophile into a reactive phase. This avoids the need for harsh, anhydrous conditions and high-polarity solvents.

Modern Metal Catalysis: While classic Ullmann reactions often require stoichiometric amounts of copper, modern catalytic systems use significantly lower amounts of metal. Air-stable copper(I) complexes, such as bromo(triphenylphosphine)copper(I), can effectively catalyze diaryl ether synthesis under relatively mild conditions. researchgate.net Similarly, palladium-based catalysts with specialized biarylphosphine ligands have been developed to facilitate C–O coupling at or near room temperature. acs.org Nickel-based systems also show promise for coupling heterocyclic alcohols with aryl halides. researchgate.net

Magnetically Recoverable Nanocatalysts: A key innovation in sustainable synthesis is the use of catalysts immobilized on magnetic nanoparticles. nih.gov For instance, catalysts like Fe₂O₃@Fe₃O₄@Co₃O₄ have been employed in the solvent-free synthesis of polysubstituted pyridines. nih.gov Such catalysts can be easily separated from the reaction mixture using an external magnet, allowing for simple product purification and multiple reuse cycles of the catalyst. This approach minimizes contamination of the final product with toxic heavy metals and significantly reduces waste.

Table 2: Catalyst Options for the Sustainable Synthesis of this compound
Catalyst TypeExampleRole in SynthesisSustainability Feature
Phase-Transfer Catalyst (PTC)Tetrabutylammonium bromideFacilitates reaction in solid-state or biphasic systems.Enables solvent-free conditions; reduces need for polar aprotic solvents.
Copper-BasedBromo(triphenylphosphine)copper(I)Catalyzes C-O bond formation (Ullmann-type coupling).Utilizes an air-stable complex; operates under milder conditions than traditional methods. researchgate.net
Palladium-Based[(cinnamyl)PdCl]₂ with a Biarylphosphine LigandCatalyzes C-O cross-coupling.High activity allows for very low catalyst loading and mild (even room temperature) conditions. acs.org
Magnetically RecoverableMetal oxides on a magnetic core (e.g., Fe₂O₃@Fe₃O₄)Provides a heterogeneous catalytic surface for the coupling reaction.Excellent reusability through simple magnetic separation; minimizes metal leaching and waste. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Substituted Pyridine (B92270) Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, a characteristic that is further enhanced by the presence of electron-withdrawing groups. mdpi.compearson.com SNAr reactions on pyridine derivatives can proceed through a stepwise mechanism, involving a formal Meisenheimer intermediate, or a concerted (cSNAr) pathway. springernature.comnih.gov

Recent studies indicate that many SNAr reactions, particularly on nitrogen-containing heterocycles like pyridine, proceed via a concerted mechanism where the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group. springernature.comstackexchange.com This is especially true when good leaving groups are involved and the aromatic ring is not extremely electron-poor. stackexchange.com However, stepwise mechanisms become more likely when a strong electron-withdrawing group, such as a nitro group, is present and the leaving group is poor, like fluoride (B91410). springernature.comstackexchange.com The stabilization of the anionic Meisenheimer complex by ortho and para nitro groups is a classic feature of the stepwise SNAr pathway. nih.gov

Kinetic studies on substituted nitropyridines have shown that the first step, the nucleophilic attack, is typically the rate-determining step in the SNAr mechanism. researchgate.net The reactivity and mechanism can be borderline between concerted and stepwise, depending on the specific nucleophile, leaving group, and substitution pattern on the ring. nih.gov

Table 1: Mechanistic Aspects of SNAr on Pyridine Derivatives
Reaction TypeFavored MechanismKey FactorsReference ExampleCitation
SNAr on general halopyridinesConcerted (cSNAr)Good leaving group (Cl, Br); moderately activated ring.Reactions of 2-halopyridines with various nucleophiles. stackexchange.com
SNAr on nitro-activated pyridinesStepwise or ConcertedStrong electron-withdrawing nitro group stabilizes intermediate; leaving group ability is critical.Reaction of 2-methoxy-3/5-nitropyridine with secondary amines. researchgate.net
Deoxyfluorination of phenolsConcerted (cSNAr)Avoids high-energy Meisenheimer intermediate, allowing reaction on less electron-poor arenes.Phenol (B47542) deoxyfluorination using specialized reagents. nih.gov

Exploration of Radical Pathways and Single-Electron Transfer Processes in Ether Formation

While the formation of the ether linkage in 3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine is classically achieved via nucleophilic substitution (e.g., Williamson ether synthesis), radical pathways represent an alternative mechanistic manifold. The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a process for achieving nucleophilic substitution on aromatic compounds that are often unreactive under polar SNAr conditions. researchgate.net This pathway involves a chain reaction initiated by a single-electron transfer (SET) to the substrate, forming a radical anion. researchgate.net

Nitroaromatic compounds are particularly well-suited to initiate such reactions because the nitro group is a potent electron acceptor, readily forming a stable radical anion upon receiving an electron. nih.govacs.orgchemrxiv.org This nitrobenzenide radical anion can then fragment, expelling a leaving group to generate an aryl radical, which propagates the chain reaction. researchgate.net Studies have demonstrated that a direct single-electron transfer can occur between nitrobenzene (B124822) and various anionic bases, establishing nitroarenes as versatile radical precursors. nih.govchemrxiv.org

The SRN1 mechanism for ether formation would proceed as follows:

Initiation: Single-electron transfer to the aromatic substrate (e.g., 1-chloro-3-fluoro-4-nitrobenzene) to form a radical anion.

Propagation:

The radical anion fragments, losing the leaving group (e.g., Cl⁻) to form an aryl radical.

This aryl radical is trapped by the nucleophile (e.g., the alkoxide of 3-pyridinemethanol) to form a new radical anion.

This new radical anion transfers its electron to a molecule of the starting aromatic substrate, forming the product and propagating the radical chain.

This pathway is distinct from polar SNAr and can be advantageous for substrates that are sterically hindered or lack strong activation for the traditional addition-elimination mechanism. nih.gov

Intramolecular Rearrangements and Cyclization Reactions Relevant to Related Structures

The structure of this compound contains motifs that, in related systems, are known to undergo intramolecular rearrangements and cyclizations.

Smiles Rearrangement: This is a classic intramolecular nucleophilic aromatic substitution. chemistry-reaction.comwikipedia.org In a typical Smiles rearrangement, a connecting chain links two aromatic rings (or an aromatic ring and a nucleophilic center), and one part of the molecule attacks the aromatic ring ipso to the connecting group, displacing it. wikipedia.org For a molecule like the target compound, a hypothetical rearrangement could be triggered if the pyridine nitrogen or another part of the molecule could act as an internal nucleophile, attacking the nitro-activated phenoxy ring. The reaction requires activation by electron-withdrawing groups on the target ring, a condition met by the nitro group. chemistry-reaction.comwikipedia.org This rearrangement has been applied to pyridine-containing systems, for instance, in the synthesis of dihydrodipyridopyrazines from N,N'-dipyridinylamines. nih.gov

Photochemical Rearrangements: Pyridine and its derivatives are known to undergo a variety of photochemical transformations. arkat-usa.org Upon UV irradiation, pyridine can isomerize to valence isomers like "Dewar pyridine" and azaprismanes, which can then rearrange to give substituted pyridines. arkat-usa.orgresearchgate.net Pyridine N-oxides can also undergo photorearrangement to afford C3-hydroxylated pyridines via highly strained epoxide intermediates. acs.org While these reactions often require specific conditions and may not be directly applicable to the target compound under normal circumstances, they highlight the potential for skeletal reorganization within the pyridine moiety under energetic stimulation. Recently, visible-light-induced energy transfer has been used to facilitate novel di-π-methane rearrangements of pyridines, leading to three-membered ring and bicyclic structures. chinesechemsoc.org

Influence of Electron-Withdrawing (Nitro, Fluoro) and Heterocyclic (Pyridine) Substituents on Reactivity Profiles

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, making the ring electron-deficient or π-deficient. mdpi.com This deactivation makes the pyridine ring less reactive towards electrophilic aromatic substitution than benzene (B151609) but significantly more reactive towards nucleophilic aromatic substitution. pearson.comquimicaorganica.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. When positioned ortho or para to a leaving group on an aromatic ring, it strongly activates the ring for SNAr by stabilizing the negative charge in the Meisenheimer intermediate. nih.govnih.gov

The combination of these effects makes the 4-position on the phenoxy ring highly electrophilic and susceptible to nucleophilic attack. Conversely, the electron-deficient nature of both the pyridine and the substituted phenoxy rings makes them poor candidates for electrophilic substitution. The presence of electron-withdrawing groups also increases the reduction potential of the pyridine ring, making it easier to reduce. mdpi.com

Table 2: Influence of Substituents on Aromatic Reactivity
Substituent/MoietyElectronic EffectEffect on Nucleophilic Aromatic Substitution (SNAr)Effect on Electrophilic Aromatic Substitution (EAS)Citation
Pyridine NitrogenInductive & Resonance Withdrawal (π-deficient)ActivatingDeactivating (directs meta) mdpi.com
Nitro (-NO₂)Strong Inductive & Resonance WithdrawalStrongly Activating (ortho/para)Strongly Deactivating (directs meta) nih.govnih.gov
Fluoro (-F)Strong Inductive Withdrawal, Weak Resonance DonationActivatingDeactivating (directs ortho/para)-

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

The synthesis and subsequent reactions of this compound are governed by selectivity principles.

Regioselectivity: In a potential synthesis of the molecule via an SNAr reaction between 3-pyridinemethanol (B1662793) and 1-chloro-3-fluoro-4-nitrobenzene, the regioselectivity of the nucleophilic attack is paramount. The incoming nucleophile (the alkoxide) will preferentially attack the carbon atom that is most activated by the electron-withdrawing groups. The nitro group strongly activates the para position (C-1, bearing the chlorine). The fluoro group at C-3 also inductively activates the C-1 position. Therefore, substitution of the chlorine at C-1 would be highly favored over substitution of the fluorine at C-3. The selective functionalization of pyridines themselves is a significant challenge due to the influence of the nitrogen atom, but various methods have been developed to achieve high regioselectivity at the C4 or C5 positions. researchgate.netnih.gov

Chemoselectivity: The molecule possesses multiple potentially reactive sites. The pyridine nitrogen is basic and can be protonated or alkylated. The nitro group can be reduced to an amine. The aromatic rings could undergo nucleophilic substitution under harsh conditions. A selective reaction at one site without affecting others is a key challenge. For instance, the reduction of the nitro group would likely require conditions (e.g., catalytic hydrogenation) that would leave the ether linkage and the pyridine ring intact.

Stereoselectivity: The molecule itself is achiral. Stereoselectivity would become a factor only if it were to react with a chiral reagent or if a reaction created a new chiral center in a predictable manner. For the reactions discussed, such as SNAr or radical substitution on the aromatic rings, no new stereocenters are typically formed.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for determining the precise molecular structure of 3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine in solution.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal.

COSY: The ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. For the pyridine (B92270) ring, correlations would be expected between H2 and H4 (long-range), H4 and H5, and H5 and H6. On the fluoronitrophenyl ring, a coupling between H2' and H6' would be anticipated, along with a four-bond coupling between H2' and the fluorine atom, and a three-bond coupling between H6' and the fluorine atom. The methylene (B1212753) protons (-CH₂-) would likely appear as a singlet, showing no COSY cross-peaks unless there is restricted rotation causing magnetic inequivalence.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that bears protons. Key expected correlations are outlined in the table below.

HMBC: The HMBC spectrum provides crucial information about long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. For instance, correlations from the methylene protons to the carbons of both the pyridine and the fluoronitrophenyl rings would confirm the ether linkage. Specifically, the methylene protons would show correlations to C3 and C4 of the pyridine ring and to the carbon of the phenoxy group (C1').

A representative table of expected 2D NMR correlations is provided below.

Proton (¹H)Expected COSY CorrelationsExpected HSQC Correlation (¹³C)Expected HMBC Correlations (¹³C)
H2 (Pyridine)H4 (weak), H6C2C3, C4, C6
H4 (Pyridine)H2 (weak), H5C4C2, C3, C5, C-methylene
H5 (Pyridine)H4, H6C5C3, C4, C6
H6 (Pyridine)H2, H5C6C2, C4, C5
H-methyleneNone (unless diastereotopic)C-methyleneC3 (Pyridine), C4 (Pyridine), C1' (Phenoxy)
H2' (Phenoxy)H6', FC2'C1', C3', C4', C6'
H6' (Phenoxy)H2', FC6'C1', C2', C4', C5'

Interactive Data Table: Click on a cell to highlight the corresponding structural fragments.

The ether linkage in This compound introduces conformational flexibility. Variable temperature (VT) NMR studies are instrumental in probing the dynamic processes associated with rotation around the C-O bonds. At room temperature, if the rotation is fast on the NMR timescale, the aromatic protons may appear as sharp signals. However, upon cooling, the rotation may slow down, leading to the observation of distinct conformers or significant line broadening. scielo.br

By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers to rotation and identify the preferred conformation in solution. For diaryl ethers, twisted or skewed conformations are often energetically favored over planar ones. scielo.br The changes in chemical shifts of protons proximate to the ether linkage and the aromatic rings upon cooling can provide insights into the anisotropic shielding effects, which are dependent on the relative orientation of the two aromatic systems. scielo.br

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, offering a "fingerprint" that is highly sensitive to its structure and bonding.

The vibrational spectrum of This compound can be interpreted by assigning specific absorption bands to the vibrations of its functional groups.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The exact positions can be influenced by the electronic effects of the adjacent fluorine atom.

Aromatic Rings: C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the pyridine and benzene (B151609) rings are expected in the 1400-1600 cm⁻¹ region.

C-F Bond: A characteristic strong absorption band for the C-F stretch is anticipated in the 1100-1250 cm⁻¹ range.

Ether Linkage (C-O-C): Asymmetric and symmetric C-O-C stretching vibrations are expected to produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The conformation around the ether linkage can influence the exact frequencies and intensities of these modes.

A table summarizing the expected key vibrational modes is presented below.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-HStretching3000 - 3100Medium to Weak
Pyridine RingC=C and C=N Stretching1400 - 1600Medium to Strong
Nitro Group (NO₂)Asymmetric Stretching1500 - 1570Strong
Nitro Group (NO₂)Symmetric Stretching1300 - 1370Strong
Ether (Ar-O-CH₂)Asymmetric C-O-C Stretching1200 - 1300Strong
C-FStretching1100 - 1250Strong
Ether (Ar-O-CH₂)Symmetric C-O-C Stretching1000 - 1100Medium

Interactive Data Table: Correlate functional groups with their expected vibrational frequencies.

In the solid state, intermolecular interactions such as π-π stacking or dipole-dipole interactions can lead to shifts in the vibrational frequencies compared to the gas phase or dilute solutions. For instance, the C=C stretching modes of the aromatic rings and the N-O stretching modes of the nitro group are sensitive to such interactions. A comparison of the FTIR/Raman spectra of the compound in different phases (e.g., solid vs. solution) can provide valuable information about the nature and strength of these intermolecular forces.

High-Resolution Mass Spectrometry for Structural Confirmation and Elucidation of Reaction Byproducts

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of This compound by providing a highly accurate mass measurement of its molecular ion. The fragmentation pattern observed in the mass spectrum also offers valuable structural information.

Common fragmentation pathways for aryl ethers often involve cleavage of the C-O bonds. blogspot.comlibretexts.orgmiamioh.edu For the target molecule, key expected fragments would include:

Cleavage of the benzylic ether bond to generate the 3-picolyl cation or the 3-fluoro-4-nitrophenoxide radical.

Loss of the nitro group (NO₂) from the molecular ion.

Fragmentation of the pyridine ring.

A table of potential major fragments and their expected m/z values is shown below.

Fragment IonProposed StructureExpected m/z (Monoisotopic)
[M]+C₁₂H₉FN₂O₃⁺248.0597
[M - NO₂]+C₁₂H₉FN O⁺202.0668
[C₆H₄FNO₂]⁻ (from phenoxide)3-Fluoro-4-nitrophenoxide156.0153
[C₆H₆N-CH₂]+ (picolyl cation)3-Picolyl cation92.0500

Interactive Data Table: Explore potential fragmentation pathways.

Furthermore, HRMS coupled with liquid chromatography (LC-MS) is an invaluable technique for identifying and characterizing potential byproducts from the synthesis of This compound . This could include isomers, products of side reactions (e.g., displacement of the fluorine atom), or unreacted starting materials. The high mass accuracy of HRMS allows for the determination of the elemental composition of these impurities, aiding in their structural elucidation.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis would provide critical insights into the molecular structure, conformation, and the various non-covalent interactions that govern the solid-state architecture of this compound.

Determination of Molecular Geometry and Conformation in the Crystalline State

The molecular geometry of this compound is characterized by a central ether linkage connecting a 3-fluor-4-nitrophenyl ring and a pyridine ring via a methylene bridge. In the crystalline state, the molecule is expected to adopt a specific, low-energy conformation. The dihedral angles between the aromatic rings and the C-O-C plane of the ether linkage are key conformational parameters. For a related compound, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, the dihedral angle between its two aromatic rings was found to be 47.63 (14)°. A similar non-planar arrangement would be anticipated for this compound to minimize steric hindrance. The bond lengths and angles within the phenyl and pyridine rings would likely exhibit standard values for sp²-hybridized carbon and nitrogen atoms, though minor distortions may occur due to substituent effects and crystal packing forces.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. Given the molecular structure, several types of non-covalent bonds are possible:

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to be present. The oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors. Aromatic and methylene C-H groups can serve as donors. In the crystal structure of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, weak C-H···O interactions were observed.

π-π Stacking: The presence of two aromatic rings, the 3-fluoro-4-nitrophenyl group and the pyridine ring, suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, would play a significant role in the crystal packing. In a related sulfonate compound, π-π stacking was observed with a centroid-centroid distance of 3.7806 (16) Å.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. For pyridine itself, absorption bands are observed at 195 nm (π → π), 251 nm (π → π), and 270 nm (n → π). In derivatives, these bands can be shifted due to the presence of substituents. For some furo-pyridine derivatives, absorption bands are seen in the 250 to 390 nm region, attributed to both π → π and n → π* transitions. The nitro group in this compound is a strong chromophore and would likely result in absorption at longer wavelengths.

The photophysical properties, such as fluorescence, would also be of interest. Pyridine itself exhibits very low fluorescence. However, the photophysical behavior of the target molecule would be influenced by the entire conjugated system and the substituents present.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically for the compound “this compound” are not publicly available. Consequently, it is not possible to provide the specific data and analysis required to populate the requested article sections, such as geometry optimization, MEP analysis, FMO analysis, NBO analysis, or simulated vibrational spectra for this particular molecule.

General methodologies for these computational techniques are well-established in the field of chemistry, but their application and the resulting data are unique to each individual compound. Without published research focusing on "this compound," generating a scientifically accurate article that adheres to the strict, compound-specific constraints of the prompt is not feasible.

Computational and Theoretical Chemistry Studies

Prediction and Interpretation of Spectroscopic Parameters from Theoretical Models

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

There is no specific research available that employs Time-Dependent Density Functional Theory (TD-DFT) to analyze the electronic spectra of 3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine. This advanced computational method is instrumental in understanding the electronic transitions within a molecule, which are fundamental to its interaction with light. Such studies would typically provide data on excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in these transitions, offering insights into the compound's potential applications in materials science and photochemistry.

Conformational Analysis and Potential Energy Surface Exploration

A comprehensive conformational analysis and exploration of the potential energy surface for this compound have not been documented in available scientific reports. This type of study is crucial for identifying the most stable three-dimensional structures of the molecule and understanding its flexibility. By mapping the energy landscape as a function of molecular geometry, researchers can determine the relative energies of different conformers and the barriers to their interconversion, which influences the compound's physical and biological properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving this compound has not been a subject of published research. Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For a compound like this compound, such studies could illuminate its synthesis, degradation pathways, and potential reactivity with other molecules, which is essential for its practical application and handling.

Theoretical Studies on Non-Linear Optical (NLO) Properties

There are no specific theoretical investigations into the non-linear optical (NLO) properties of this compound. NLO materials are of significant interest for applications in optoelectronics and photonics. Computational studies in this area would typically involve calculating molecular polarizabilities and hyperpolarizabilities to predict the NLO response of the compound. The presence of donor and acceptor groups within the molecular structure of this compound suggests it might possess interesting NLO properties, but this remains to be theoretically explored.

Investigation of Intermolecular Interactions in Gaseous and Condensed Phases

Detailed computational investigations into the intermolecular interactions of this compound in both the gaseous and condensed phases are not currently available. Understanding these interactions, such as hydrogen bonding and van der Waals forces, is fundamental to predicting the macroscopic properties of the compound, including its boiling point, solubility, and crystal packing. Such studies would provide a molecular-level understanding of how individual molecules of this compound interact with each other and with other substances.

Applications in Advanced Materials and Chemical Technologies

Role as a Versatile Synthetic Intermediate for Diverse Organic Frameworks

The structure of 3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine makes it a valuable intermediate for the synthesis of more complex molecules and organic frameworks. The reactivity of its distinct moieties can be selectively exploited to build a variety of structures.

Reduction of the Nitro Group: The nitro group is a key functional handle. It can be readily reduced to an amino group (-NH2), transforming the molecule into 3-((4-amino-3-fluorophenoxy)methyl)pyridine. This resulting amine is a versatile precursor for forming amides, imines, or for undergoing diazotization, opening pathways to a wide array of derivatives.

Nucleophilic Aromatic Substitution: The nitro group, particularly when activated by other substituents on the aromatic ring, can be a good leaving group in nucleophilic aromatic substitution (SNA_r) reactions. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, or amines, to create a library of substituted phenoxy-pyridine compounds. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion, demonstrating the potential for such transformations on activated rings. nih.govresearchgate.net

Pyridine (B92270) Ring Functionalization: The pyridine nitrogen atom provides a site for N-alkylation or N-oxidation, modifying the electronic properties and solubility of the molecule. The pyridine ring itself can also undergo electrophilic substitution, although it is generally less reactive than benzene (B151609).

The combination of these reactive sites allows for a modular approach to synthesis, where the molecule can be elaborated step-by-step to construct targeted organic frameworks, including precursors for pharmaceuticals, agrochemicals, and polymers. The fluorinated nature of the compound is also significant, as the incorporation of fluorine can enhance metabolic stability and lipophilicity in biologically active molecules. nih.gov

Potential in Catalysis: Ligand Design and Organocatalytic Applications

The pyridine moiety is a cornerstone in coordination chemistry and catalysis, and its presence in this compound suggests significant potential in these fields.

Ligand Design: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers. By incorporating this compound as a ligand, novel metal complexes can be synthesized for applications in catalysis. The electronic properties of the pyridine ring are modulated by the electron-withdrawing effects of the fluoro and nitro groups on the attached phenoxy ring, which can influence the stability and reactivity of the resulting metal complex. This tuning of electronic properties is crucial for optimizing catalytic activity. Pyridine-based ligands are integral to the self-assembly of complex supramolecular structures, such as macrocycles and cages, mediated by transition metals like palladium. oup.com

Organocatalysis: Pyridine and its derivatives can themselves act as organocatalysts, particularly as nucleophilic catalysts in various organic transformations. The basicity of the pyridine nitrogen is a key factor in its catalytic efficacy. The substituents on the phenoxy ring of this compound would influence this basicity, allowing for the fine-tuning of its catalytic properties for specific reactions.

Development of Functional Materials: Optoelectronic and Sensor Applications

The electronically active components of this compound, namely the nitroaromatic system and the pyridine ring, make it a candidate for the development of novel functional materials.

Optoelectronic Materials: Compounds containing nitroaromatic groups are known for their electron-accepting properties and are often used in materials with nonlinear optical (NLO) properties. The combination of the electron-deficient nitrophenyl ring and the pyridine moiety could lead to materials with interesting charge-transfer characteristics, which are desirable for optoelectronic applications such as in LEDs and solar cells. mdpi.comresearchgate.net Research on chalcone (B49325) derivatives, for instance, has shown that molecules with nitro groups can exhibit significant third-order nonlinear susceptibility. researchgate.net

Chemical Sensors: The pyridine nitrogen can act as a binding site for metal ions or as a hydrogen bond acceptor for specific analytes. The binding event can cause a change in the electronic properties of the molecule, leading to a detectable optical or electrochemical signal. This principle can be used to design chemical sensors. For example, porphyrin-based materials incorporating pyridine-like coordination sites have been developed as chemical sensors for detecting ions like phosphates. researchgate.net The specific structure of this compound could be tailored to create sensors with high selectivity for particular environmental or biological targets.

Investigation in Corrosion Inhibition Mechanisms in Chemical Systems

Pyridine and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net The mechanism primarily involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier.

The potential of this compound as a corrosion inhibitor stems from several structural features:

Adsorption Centers: The molecule possesses multiple adsorption centers: the nitrogen atom of the pyridine ring, the oxygen atom of the ether linkage, the nitro group, and the π-electrons of both aromatic rings.

Protective Film Formation: These centers can facilitate the adsorption of the molecule onto a metal surface, such as iron or steel, forming a protective film that isolates the metal from the corrosive medium. asianpubs.orgrdd.edu.iq The nitrogen atom can coordinate with vacant d-orbitals of the metal, while the aromatic rings can provide further stability through π-system interactions.

The following table summarizes the performance of various pyridine derivatives as corrosion inhibitors from different studies, illustrating the general effectiveness of this class of compounds.

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Reference
4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene Mild Steel 1M HCl 96.2 researchgate.net
Imidazo[1,2-a]pyridine derivative (Imd2) Mild Steel 1M HCl 98.1 researchgate.net
3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one (2c) Mild Steel 0.5 M HCl 99.62 chemmethod.com
Pyridinium-derived composite (A1) Mild Steel 1M H2SO4 >90 (approx.) rdd.edu.iq

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies from smaller molecular components. Pyridine-based ligands are extensively used in this field due to their ability to coordinate with metals and participate in other non-covalent interactions. mdpi.com

Building Block for Supramolecular Structures: this compound can serve as a building block (a tecton) for supramolecular assemblies. The pyridine nitrogen can coordinate to metal ions, directing the formation of metallacycles, coordination polymers, or metal-organic frameworks (MOFs). oup.comrsc.org

Non-Covalent Interactions: Beyond metal coordination, the molecule can engage in a variety of other interactions that are crucial for crystal engineering and the formation of supramolecular structures:

π-π Stacking: The two aromatic rings can interact with other π-systems. acs.org

Hydrogen Bonding: The nitro group and the fluorine atom can act as hydrogen bond acceptors.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding interactions.

Host-Guest Chemistry: This field involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. libretexts.orgrsc.org While this compound could potentially act as a guest within a larger host cavity, it could also be incorporated into the structure of a host molecule. For example, pillararenes functionalized with pyridine units have been shown to act as hosts for aminosalicylate drugs, demonstrating the utility of the pyridine motif in creating binding pockets. scielo.br The specific shape and electronic properties of this compound could lead to selective binding of certain guests, driven by a combination of electrostatic interactions and shape complementarity. nih.gov

Future Perspectives and Research Challenges

Exploration of Undiscovered Reactivity and Novel Chemical Transformations

The reactivity of 3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine is largely unexplored, presenting a fertile ground for discovering novel chemical transformations. The nitro group on the pyridine (B92270) ring is a key functional handle that can be subjected to various chemical modifications. For instance, the reduction of the nitro group to an amine would yield a versatile intermediate that could be further functionalized to create a library of new compounds with diverse properties.

Furthermore, the presence of both an electron-withdrawing nitro group and a fluorine atom on the phenoxy ring influences the electronic properties of the entire molecule. This unique electronic environment could lead to unexpected reactivity patterns in nucleophilic aromatic substitution reactions. Research could focus on displacing the nitro group or the fluorine atom with various nucleophiles to synthesize a range of derivatives. The pyridine nitrogen also offers a site for quaternization, which could modulate the compound's solubility and electronic properties, leading to new applications.

Development of Highly Efficient and Sustainable Synthetic Methodologies

A significant research challenge lies in the development of efficient and environmentally benign methods for the synthesis of this compound and its derivatives. Current synthetic strategies for similar compounds often involve multi-step processes with potentially hazardous reagents and solvents. Future research should aim to develop greener synthetic routes, possibly employing flow chemistry or catalytic methods to improve yield, reduce waste, and enhance safety. mdpi.com

The synthesis of substituted methylpyridines, a core component of the target molecule, has been an area of active research. mdpi.comorganic-chemistry.orgsemanticscholar.org Methodologies such as the ruthenium-catalyzed cycloisomerization of 3-azadienynes offer a pathway to substituted pyridines. organic-chemistry.org Exploring the adaptation of such modern synthetic techniques for the large-scale and sustainable production of this compound will be a crucial step towards its practical application.

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow ChemistryImproved safety, higher yields, easier scalabilityOptimization of reaction conditions, reactor design
Catalytic MethodsHigh selectivity, reduced waste, milder reaction conditionsDevelopment of novel catalysts, understanding reaction mechanisms
One-Pot ReactionsReduced number of steps, improved efficiencyDesign of multi-component reaction strategies

Advanced Computational Modeling for Structure-Property Relationship Predictions

Computational modeling and simulation studies will be instrumental in unlocking the full potential of this compound. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. Such computational insights can guide the rational design of new derivatives with tailored functionalities.

Molecular docking studies could predict the binding affinity of this compound and its derivatives with various biological targets, thereby identifying potential therapeutic applications. nih.govresearchgate.nettjnpr.org For instance, the pyridine scaffold is a common feature in many biologically active compounds, and computational screening could suggest its potential as an inhibitor for specific enzymes or receptors. mdpi.com Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, supported by computational data, will be crucial in optimizing the biological activity of lead compounds derived from this scaffold.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure analysisReactivity indices, spectroscopic data, electrostatic potential
Molecular DockingVirtual screeningBinding affinity to biological targets, interaction modes
Molecular Dynamics (MD)Simulation of dynamic behaviorConformational changes, stability of complexes
QSAR/SARPredicting biological activityCorrelation between molecular structure and activity

Integration in Multi-Functional Material Design and Chemical Sensing

The unique combination of a pyridine unit, known for its coordinating ability, and a fluoronitrophenoxy group suggests that this compound could be a valuable building block for the design of multi-functional materials. rsc.orgmdpi.com The pyridine nitrogen can act as a ligand for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. mdpi.com

Furthermore, pyridine derivatives have been extensively investigated as chemosensors for the detection of various analytes. nih.govmdpi.comresearchgate.netarkat-usa.orgmdpi.com The electronic properties of the fluoronitrophenoxy moiety could be modulated upon binding of an analyte to the pyridine nitrogen, leading to a detectable change in fluorescence or color. This makes this compound a promising candidate for the development of novel chemical sensors for environmental monitoring or biomedical diagnostics. The development of smart materials, such as polymers with shape-memory effects, has also utilized pyridine-type structures. rsc.org

Q & A

Q. What are the most reliable synthetic routes for preparing 3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenated pyridine precursors. A common approach is nucleophilic aromatic substitution (NAS) using a fluorinated nitrobenzene derivative and a pyridine-containing alcohol or halide. For example:

Step 1 : React 3-fluoro-4-nitrophenol with a methylpyridine derivative (e.g., 3-(bromomethyl)pyridine) in the presence of a base like K₂CO₃ in DMF at 80–100°C .

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield optimization requires careful control of solvent polarity, temperature, and stoichiometry. Catalysts such as CuI or Pd(PPh₃)₄ may enhance regioselectivity in halogenated intermediates .

Key Reaction Parameters
Solvent: DMF or THF
Temperature: 80–100°C
Base: K₂CO₃ or NaH
Yield Range: 45–75%

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Analytical techniques include:
  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., fluorine-induced deshielding at δ 8.2–8.5 ppm for pyridine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀F₂N₂O₃).
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .
  • Elemental Analysis : Validate empirical formula (e.g., %C, %N within ±0.3% of theoretical values).

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at −20°C to prevent nitro group degradation .
  • Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ether linkage.
  • Thermal Stability : Decomposition observed above 150°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The nitro group deactivates the aromatic ring, reducing electrophilic substitution but enabling catalytic C–H functionalization . For Suzuki-Miyaura coupling:
  • Use Pd(OAc)₂/XPhos catalyst system with aryl boronic acids in toluene/EtOH (3:1) at 90°C.
  • The nitro group directs coupling to the meta position relative to the pyridine ring .
    Comparative studies with non-nitrated analogs show slower kinetics (k ≈ 0.15 min⁻¹ vs. 0.35 min⁻¹) due to reduced electron density .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Solubility Variability : Use standardized DMSO stock solutions (<1% v/v in assays) to minimize solvent effects .
  • Metabolite Interference : Perform LC-MS/MS to identify degradation products (e.g., nitro-to-amine reduction in cell media) .
  • Target Selectivity : Validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to distinguish off-target effects .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3QQ) to map interactions with ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with hinge regions (e.g., Glu91 in MAPK14) .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine’s hydrophobicity, π-stacking with nitro groups) using Gaussian09-derived descriptors .

Q. What mechanistic pathways explain the compound’s susceptibility to photodegradation?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identify λₘₐₓ at 320 nm (n→π* transition of nitro group).
  • Radical Trapping : Use TEMPO to confirm singlet oxygen involvement in nitro-to-nitrite conversion .
  • HPLC-MS : Detect degradation products (e.g., 3-fluoro-4-hydroxyphenoxy derivatives) under UV light (254 nm, 6 h) .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for the same synthetic route?

  • Methodological Answer : Variations arise from:
  • Impurity in Reagents : Use freshly distilled DMF to avoid dimethylamine byproducts .
  • Scale Effects : Pilot-scale reactions (1 mmol) may yield 10–15% less than micro-scale (0.1 mmol) due to mixing inefficiencies .
  • Workup Differences : Acidic extraction (pH 4–5) minimizes loss of polar intermediates .

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Reactant of Route 1
3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.